molecular formula C4H8O4 B175796 (S)-Methyl 2,3-dihydroxypropanoate CAS No. 10303-88-5

(S)-Methyl 2,3-dihydroxypropanoate

Cat. No.: B175796
CAS No.: 10303-88-5
M. Wt: 120.1 g/mol
InChI Key: COFCNNXZXGCREM-VKHMYHEASA-N
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Description

(S)-Methyl 2,3-dihydroxypropanoate is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Scientific Research Applications

(S)-Methyl 2,3-dihydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of various biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2,3-dihydroxypropanoate typically involves the esterification of (S)-2,3-dihydroxypropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(S)2,3dihydroxypropanoic acid+methanolH2SO4(S)Methyl 2,3-dihydroxypropanoate+water(S)-2,3-\text{dihydroxypropanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} (S)-\text{Methyl 2,3-dihydroxypropanoate} + \text{water} (S)−2,3−dihydroxypropanoic acid+methanolH2​SO4​​(S)−Methyl 2,3-dihydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2,3-dihydroxypropanoate: The enantiomer of (S)-Methyl 2,3-dihydroxypropanoate, with similar chemical properties but different biological activities.

    2,3-Dihydroxypropanoic acid: The parent acid of this compound.

    Glyceraldehyde: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

methyl (2S)-2,3-dihydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCNNXZXGCREM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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